molecular formula C6H12F2N2O2 B1671129 Eflornithine CAS No. 70052-12-9

Eflornithine

Cat. No. B1671129
CAS RN: 70052-12-9
M. Wt: 182.17 g/mol
InChI Key: VLCYCQAOQCDTCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Eflornithine, sold under the brand name Vaniqa among others, is a medication used to treat African trypanosomiasis (sleeping sickness) and excessive hair growth on the face in women . Specifically, it is used for the second stage of sleeping sickness caused by T. b. gambiense and may be used with nifurtimox . It is an amino acid analogue that is used to slow down bodily substances called enzymes that help hair grow .


Synthesis Analysis

Eflornithine synthesis has been recognized as a potential methodology for the production of useful chemicals with high selectivity and efficiency . The development of a scalable telescoped continuous flow procedure for difluoromethylation of a protected amino acid with fluoroform (CHF 3, R-23) gas and subsequent high-temperature deprotection to provide eflornithine, an important Active Pharmaceutical Ingredient (API), is described .


Molecular Structure Analysis

Eflornithine has a molecular formula of C6H12F2N2O2 and an average mass of 182.169 Da . At pH 7.4, eflornithine is predominantly a zwitterionic (dipolar) amino acid .


Chemical Reactions Analysis

Eflornithine is an irreversible inhibitor of the enzyme ornithine decarboxylase (ODC), the first and rate-limiting enzyme in the biosynthesis of polyamines and a transcriptional target of MYCN . Polyamines are involved in the differentiation and proliferation of mammalian cells and are important for neoplastic transformation .


Physical And Chemical Properties Analysis

Eflornithine has a molecular weight of 182.17 and a formula of C6H12F2N2O2 . It is recommended that stock solutions, once prepared, are stored aliquoted in tightly sealed vials and used within 1 month .

Scientific Research Applications

Oncological Applications

  • Treatment of Malignant Gliomas : Eflornithine, used alone or in combination with other therapies, shows promise in treating high-grade gliomas. It has demonstrated a meaningful benefit in overall survival for anaplastic gliomas, especially in combination with nitrosourea-based therapies (Levin, Ictech, & Hess, 2018)2. Anticancer Agent and Chemoprevention : As an irreversible suicide inhibitor of ornithine decarboxylase, Eflornithine has been studied for its anticancer and chemopreventive properties. It exhibits cytostatic activity and has shown efficacy both as a single agent and in combination with other chemotherapeutic drugs for certain cancers and leukemias (Alexiou, Lianos, Ragos, Galani, & Kyritsis, 2017).

Analytical Chemistry Applications

  • Determination in Biological Samples : New methods have been developed for the sensitive determination of Eflornithine in biological samples like plasma and urine. These methods are based on spectrofluorometric techniques, enhancing the analytical capabilities for monitoring Eflornithine levels in clinical and research settings (Almahri & Abdel-Lateef, 2021).

Tropical Disease Treatment

  • Treatment of Human African Trypanosomiasis (HAT) : Eflornithine is a key treatment for late-stage Gambian human African trypanosomiasis, a parasitic disease. It is usually administered as a racemic mixture of its enantiomers, L-eflornithine and D-eflornithine, with the L-form showing more potent antitrypanosomal activity (Boberg et al., 2021).

Safety And Hazards

Eflornithine must be used with caution. Avoid contact with skin and eyes. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Future Directions

On December 13, 2023, the Food and Drug Administration approved eflornithine (IWILFIN, USWM, LLC) to reduce the risk of relapse in adult and pediatric patients with high-risk neuroblastoma (HRNB) who have demonstrated at least a partial response to prior multiagent, multimodality therapy including anti-GD2 immunotherapy . This represents the first FDA approval of a therapy intended to reduce the risk of relapse in pediatric patients with HRNB .

properties

IUPAC Name

2,5-diamino-2-(difluoromethyl)pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12F2N2O2/c7-4(8)6(10,5(11)12)2-1-3-9/h4H,1-3,9-10H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLCYCQAOQCDTCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(C(F)F)(C(=O)O)N)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12F2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

96020-91-6 (mono-hydrochloride, monohydrate)
Record name Eflornithine [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070052129
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID3020467
Record name Eflornithine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3020467
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Eflornithine prevents hair growth by inhibiting the anagen phase of hair production. This occurs by eflornithine irreversibly binding (also called suicide inhibition) to ornithine decarboxylase (ODC) and physically preventing the natural substrate ornithine from accessing the active site., There are no studies examining the inhibition of the enzyme ornithine decarboxylase (ODC) in human skin following the application of topical eflornithine. However, there are studies in the literature that report the inhibition of ODC activity in skin following oral eflornithine. It is postulated that topical eflornithine hydrochloride irreversibly inhibits skin ODC activity. This enzyme is necessary in the synthesis of polyamines. Animal data indicate that inhibition of ornithine decarboxylase inhibits cell division and synthetic functions, which affect the rate of hair growth. VANIQA has been shown to retard the rate of hair growth in non-clinical and clinical studies., Eflornithine (alpha-difluoromethylornithine) hydrochloride has hair growth retarding properties. The mechanism(s) by which topically applied eflornithine hydrochloride reduces hair growth has not been fully elucidated. Results of several studies using oral eflornithine hydrochloride indicate that the drug may inhibit ornithine decarboxylase (ODC), an enzyme that catalyzes the biosynthesis of intracellular polyamines required for cell division and differentiation. Limited animal data indicate that such inhibition of cell division and differentiation may affect the rate of hair growth. The manufacturer of topical eflornithine hydrochloride states that there are no published studies in humans on the ODC inhibitory potential of topical eflornithine hydrochloride.
Record name Eflornithine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06243
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Eflornithine
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7923
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Product Name

Eflornithine

CAS RN

70052-12-9, 68278-23-9
Record name Eflornithine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=70052-12-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Eflornithine [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070052129
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Eflornithine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06243
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name DFMO HCl
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=337250
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Eflornithine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3020467
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name EFLORNITHINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZQN1G5V6SR
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Eflornithine
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7923
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Synthesis routes and methods I

Procedure details

Under nitrogen a solution (500 ml) of 2 M butyllithium in hexane is added to a stirred solution of 143.1 ml of diisopropylamine in 1.5 liters of tetrahydrofuran at -78° C. after which 261 g (0.81 mole) of ornithine dibenzaldimine methyl ester in 1.5 liters of tetrahydrofuran is added. Upon completion of the addition the reaction temperature is raised to 40° C. and maintained between 40° and 50° C. for 3 hours during which time chlorodifluoromethane gas is bubbled through the mixture with stirring. The reaction mixture is then treated with a saturated solution of sodium chloride. The organic material is extracted with ether, and the ether extract washed several times with sodium chloride solution, dried over magnesium sulfate and evaporated to give a viscous oil. The oil is stirred with 1 N HCl (1.5 1) for 3 hours, the mixture extracted several times with chloroform and the aqueous solution evaporated to dryness. The oily residue is refluxed with 12 N hydrochloric acid (1.5 1 ) for 16 hours, the cooled solution clarified by chloroform extraction before concentration, decolorization (charcoal), and further concentration to about 750 ml. The pH of the solution is adjusted to 3.5 by the addition of triethylamine, the solution treated again with charcoal before concentration to about 500 ml and dilution with 7-8 liters of acetone. The precipitated product is filtered off and washed with ethanol. The crude product is recrystallized by dissolving in about 150 ml hot water and treatment of the solution with hot ethanol (450 ml). On cooling crystals of 2-difluoromethyl-2,5-diaminopentanoic acid hydrochloride monohydrate separate 71 g (37%), m.p. 183° C.
Quantity
500 mL
Type
reactant
Reaction Step One
Quantity
143.1 mL
Type
reactant
Reaction Step One
Quantity
261 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
1.5 L
Type
solvent
Reaction Step One
Quantity
1.5 L
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

Under nitrogen, a solution (500 ml) of 2 M butyllithium in hexane is added to a stirred solution of diisopropylamine (143.1 ml) in tetrahydrofuran (1.5 l) at -78° C. after which dibenzylidene ornithine methyl ester (261 g, 0.81 mole) in tetrahydrofuran (1.5 l) is added. Upon completion of the addition, the reaction temperature is raised to 40° C. and maintained between 40° and 50° C. for 3 hours during which time chlorodifluoromethane gas is bubbled through the mixture with stirring. The reaction mixture is then treated with a saturated solution of sodium chloride. The organic material is extracted with ether, and the ether extract washed several times with sodium chloride solution, dried over magnesium sulfate and evaporated to give a viscous oil. The oil is stirred with 1 N HCl (1.5 l) for 3 hours, the mixture extracted several times with chloroform and the aqueous solution evaporated to dryness. The oily residue is refluxed with 12 N hydrochloric acid (1.5 l) for 16 hours, the cooled solution clarified by chloroform extraction before concentration, decolorization (charcoal), and further concentration to about 750 ml. The pH of the solution is adjusted to 3.5 by the addition of triethylamine, the solution treated again with charcoal before concentration to about 500 ml and dilution with acetone (7-8 l). The precipitated product is filtered off and washed with ethanol. The crude product is recrystallized by dissolving in hot water (about 150 ml) and treatment of the solution with hot ethanol (450 ml). On cooling crystals of 2-difluoromethyl-2,5-diaminopentanoic acid as the hydrochloride monohydrate separate (71 g): m.p. 183° C.
Quantity
500 mL
Type
reactant
Reaction Step One
Quantity
143.1 mL
Type
reactant
Reaction Step One
Name
dibenzylidene ornithine methyl ester
Quantity
261 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
1.5 L
Type
solvent
Reaction Step One
Quantity
1.5 L
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
1.5 L
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Eflornithine
Reactant of Route 2
Eflornithine
Reactant of Route 3
Eflornithine
Reactant of Route 4
Eflornithine
Reactant of Route 5
Eflornithine
Reactant of Route 6
Eflornithine

Citations

For This Compound
8,030
Citations
KS Jobanputra, AV Rajpal, NG Nagpur - Indian journal of dermatology …, 2007 - ijdvl.com
… Eflornithine is also known as difluoromethylornithine or DFMO. Less than 1% of the topically applied … [4] White or vellus hair which fail to respond to laser treatment can be …
Number of citations: 16 ijdvl.com
JAB Balfour, K McClellan - American journal of clinical dermatology, 2001 - Springer
… the clinical potential of eflornithine in the topical … eflornithine hydrochloride monohydrate 15% cream (equivalent to 13.9% anhydrous eflornithine hydrochloride and 11.5% eflornithine …
Number of citations: 160 link.springer.com
C Burri, R Brun - Parasitology research, 2003 - Springer
… Eflornithine is the only new molecule registered for the … 1 body weight in children) of eflornithine given as short infusions. … Adverse drug reactions during eflornithine therapy are frequent …
Number of citations: 269 link.springer.com
IM Vincent, D Creek, DG Watson, MA Kamleh… - PLoS …, 2010 - journals.plos.org
… were not apparent, the accumulation of eflornithine was shown to be diminished in resistant … , confirming the role of TbAAT6 in eflornithine action. Eflornithine resistance is easy to select …
Number of citations: 215 journals.plos.org
R Jansson-Löfmark, K Na-Bangchang… - Antimicrobial Agents …, 2015 - Am Soc Microbiol
This study aimed to characterize the stereoselective pharmacokinetics of oral eflornithine in 25 patients with late-stage Trypanosoma brucei gambiense sleeping sickness. A secondary …
Number of citations: 12 journals.asm.org
VA Levin, SE Ictech, KR Hess - CNS oncology, 2018 - Future Medicine
… dose regimens, and have included eflornithine use as a single agent, … eflornithine for the treatment of gliomas, and provides most recent updates for the Phase II single-agent eflornithine …
Number of citations: 28 www.futuremedicine.com
A Kumar, YW Naguib, Y Shi, Z Cui - Drug delivery, 2016 - Taylor & Francis
… skin of mice after the eflornithine cream was applied onto an … eflornithine was significantly enhanced when the eflornithine … allowed the permeation of eflornithine into the skin, as …
Number of citations: 38 www.tandfonline.com
M Boberg, M Cal, M Kaiser… - PLoS Neglected …, 2021 - journals.plos.org
… -eflornithine and D-eflornithine. This study showed that L-eflornithine was better than D-eflornithine at … The 50% inhibitory concentration for L-eflornithine was 5.5 μM in comparison to 50 …
Number of citations: 5 journals.plos.org
VA Levin, MD Prados, WKA Yung… - JNCI: Journal of the …, 1992 - academic.oup.com
… eflornithine with that of oral eflornithine … eflornithine-mitoguazone arm was discontinued. This report reviews the data from the study and demonstrates that monotherapy with eflornithine …
Number of citations: 71 academic.oup.com
M Boberg, AC Jonson, H Leek… - ACS …, 2020 - ACS Publications
… The eflornithine enantiomers, d- and l-eflornithine, have … for isolation of d- and l-eflornithine from a racemic mixture. Several … an eflornithine derivate. However, due to poor stability, the …
Number of citations: 6 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.